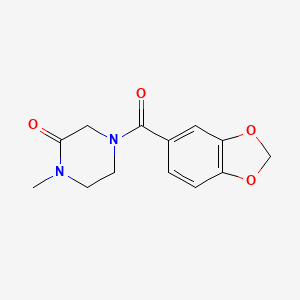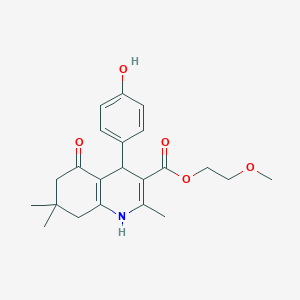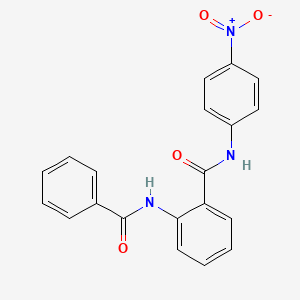
4-(1,3-benzodioxol-5-ylcarbonyl)-1-methyl-2-piperazinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1,3-benzodioxol-5-ylcarbonyl)-1-methyl-2-piperazinone, commonly known as BZP, is a synthetic compound that belongs to the class of piperazine derivatives. It is a psychoactive drug that has been used for recreational purposes due to its stimulant properties. BZP has been a subject of scientific research for its potential use in various fields, including medicine, pharmacology, and neuroscience.
作用機序
BZP acts as a stimulant by increasing the release of dopamine and serotonin in the brain. BZP binds to the dopamine and serotonin transporters, which are responsible for the reuptake of these neurotransmitters from the synaptic cleft. By inhibiting the reuptake of dopamine and serotonin, BZP increases the concentration of these neurotransmitters in the synaptic cleft, leading to increased activation of dopamine and serotonin receptors.
Biochemical and Physiological Effects:
BZP has been shown to have a number of biochemical and physiological effects. In animal studies, BZP has been shown to increase locomotor activity, induce hyperthermia, and decrease food intake. BZP has also been shown to increase heart rate and blood pressure in humans.
実験室実験の利点と制限
BZP has several advantages for use in lab experiments. It is a well-characterized compound that can be easily synthesized and purified. BZP is also relatively stable and can be stored for long periods of time without degradation. However, BZP has limitations as a research tool. It is a psychoactive drug that can have unpredictable effects on behavior and cognition. BZP can also be toxic at high doses, which limits its use in animal studies.
将来の方向性
There are several future directions for research on BZP. One area of interest is the development of BZP analogs that have improved pharmacological properties. Another area of interest is the study of the long-term effects of BZP use, including the potential for addiction and neurotoxicity. BZP may also have potential as a tool for the study of the neurobiology of addiction and the development of new treatments for addiction.
合成法
BZP can be synthesized by the reaction of piperazine with benzodioxole-5-carbonyl chloride in the presence of a base. The reaction yields BZP as a white crystalline powder. The purity of BZP can be increased by recrystallization.
科学的研究の応用
BZP has been extensively studied for its potential use in various fields of research. In pharmacology, BZP has been investigated for its potential as a new drug candidate for the treatment of various neurological disorders, including Parkinson's disease and Alzheimer's disease. BZP has also been studied for its potential use as a therapeutic agent for the treatment of obesity and other metabolic disorders.
In neuroscience, BZP has been used as a tool to study the effects of stimulants on the brain and behavior. BZP has been shown to increase the release of dopamine and serotonin, two neurotransmitters that play a crucial role in the regulation of mood, motivation, and reward. BZP has also been used to study the effects of stimulants on cognitive function, including attention, memory, and learning.
特性
IUPAC Name |
4-(1,3-benzodioxole-5-carbonyl)-1-methylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-14-4-5-15(7-12(14)16)13(17)9-2-3-10-11(6-9)19-8-18-10/h2-3,6H,4-5,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYZVALKBAGYKCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1=O)C(=O)C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3-Benzodioxol-5-ylcarbonyl)-1-methyl-2-piperazinone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[5-(4-bromophenyl)-3-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B5185319.png)
![N-[2-(3-methoxyphenyl)ethyl]-3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide](/img/structure/B5185329.png)

![3-{[(4-methylpyridin-2-yl)amino]sulfonyl}-N-phenylbenzamide](/img/structure/B5185342.png)

![3-chloro-N-(2-methoxyethyl)-4-{[1-(2-thienylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5185369.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-3-isoxazolecarboxamide](/img/structure/B5185376.png)
![N~2~-(2-ethoxyphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5185383.png)
![4-chloro-N-(2-(3,4-dimethoxyphenyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5185388.png)
![9-methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol hydrochloride](/img/structure/B5185396.png)

![2-{[3-(isopropoxycarbonyl)-2-methyl-1-benzofuran-5-yl]oxy}propanoic acid](/img/structure/B5185413.png)

